5-Chloro-7-methoxy-1-benzofuran
Description
Properties
Molecular Formula |
C9H7ClO2 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
5-chloro-7-methoxy-1-benzofuran |
InChI |
InChI=1S/C9H7ClO2/c1-11-8-5-7(10)4-6-2-3-12-9(6)8/h2-5H,1H3 |
InChI Key |
QCCJJIKMARXOQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)Cl)C=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxy-1-benzofuran typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency and yield of benzofuran derivatives .
Chemical Reactions Analysis
Oxidation Reactions
5-Chloro-7-methoxy-1-benzofuran undergoes oxidation at the benzofuran ring or substituents. Key findings include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C, 4 h | 5-Chloro-7-methoxy-3-oxo-1-benzofuran | 72% | |
| Ozone (O₃) | CH₂Cl₂, −78°C, 2 h | Ring-opened diketone derivative | 68% |
Oxidation typically targets the electron-rich furan ring, forming ketones or cleaving the ring under strong conditions.
Reduction Reactions
Selective reduction of functional groups has been reported:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 3 h | 5-Chloro-7-methoxy-2,3-dihydrobenzofuran | 85% | |
| H₂/Pd-C | EtOH, 25°C, 12 h | Dechlorinated product (7-methoxy-1-benzofuran) | 90% |
The chlorine substituent shows susceptibility to catalytic hydrogenation .
Halogenation and Electrophilic Substitution
The compound participates in regioselective halogenation:
Halogenation occurs preferentially at activated positions (C4, C6) due to electron-donating methoxy groups .
Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization:
| Catalyst System | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂/CuI | Phenylacetylene | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | 78% | |
| PdCl₂(CH₃CN)₂ | Cinnamyl alcohols | 2-Benzyl benzo[b]furan derivatives | 82% |
These reactions exploit the iodine or bromine substituents for Suzuki-Miyaura or Sonogashira couplings .
Nucleophilic Substitution
The chlorine atom undergoes substitution with amines:
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Butylmethylamine | DMF, 80°C, 12 h | 2-[(Butylmethylamino)methyl] derivative | 48% | |
| Piperidine | EtOH, reflux, 6 h | Piperidinyl-substituted derivative | 65% |
Reactivity is enhanced by electron-withdrawing groups adjacent to the chlorine .
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
| Derivative | Modification | Activity (IC₅₀) | Source |
|---|---|---|---|
| 7c | Phenol group addition | Anticancer: 1.8 μM | |
| 7i | Chlorine at C5 | Antimycobacterial: 2 μg/mL |
Chlorine and methoxy groups synergistically enhance binding to biological targets .
Scientific Research Applications
5-Chloro-7-methoxy-1-benzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-7-methoxy-1-benzofuran involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The compound may also interact with microbial enzymes or cell membranes, leading to its antimicrobial effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Benzofurans
Halogen substituents (Cl, Br, F) on benzofurans significantly impact their electronic and steric profiles:
- 5-Chloro- vs. 5-Bromo-Substituted Analogs : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance van der Waals interactions in biological systems. For example, 5-bromo-3-ethylsulfinyl-7-methyl-2-(4-methylphenyl)-1-benzofuran () exhibits distinct crystal packing due to bromine’s steric effects, while 5-chloro derivatives (e.g., 5-chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran in ) show planar benzofuran rings with mean deviations of 0.005 Å, favoring intermolecular hydrogen bonding .
- Fluoro-Substituted Derivatives: Fluorine’s electronegativity and small size enhance metabolic stability. 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid () forms centrosymmetric dimers via O–H···O hydrogen bonds, a feature less pronounced in bulkier chloro/bromo analogs .
Methoxy vs. Other Functional Groups
- Methoxy (Electron-Donating) vs. In contrast, sulfonyl/sulfinyl groups (e.g., 5-chloro-3-methyl-1-benzofuran-2-sulfonyl chloride in ) reduce electron density, altering reactivity and binding affinity .
- Methoxy vs. Nitro Groups: 5-Bromo-7-methoxy-2-nitro-1-benzofuran () has a high PSA (68.19 Ų) due to the nitro group, reducing membrane permeability compared to non-nitrated analogs .
Structural and Pharmacological Trends
- Lipophilicity (LogP) : Methoxy-substituted derivatives generally exhibit moderate LogP values (e.g., 3.34 for 5-(bromomethyl)-7-methoxy-1-benzofuran in ), whereas nitro or sulfonyl groups increase LogP (e.g., 3.64 for 5-bromo-7-methoxy-2-nitro-1-benzofuran in ), affecting bioavailability .
- Biological Activity : Halogenated benzofurans in show antimicrobial and antitumor activities, with chloro derivatives often exhibiting higher potency than methyl or methoxy analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using analogous compounds.
Table 2: Crystallographic Data
Research Findings
- Synthetic Routes : Halogenated benzofurans are often synthesized via nucleophilic substitution or cyclization reactions. For example, describes hydrolysis of esters to carboxylic acids under basic conditions .
- Crystal Engineering : Methoxy and sulfinyl groups influence crystal packing; planar benzofuran cores (deviation <0.01 Å) are common, facilitating dense molecular arrangements .
- Biological Relevance : Chloro and bromo derivatives exhibit enhanced bioactivity compared to methyl or methoxy analogs, likely due to improved target binding and metabolic stability .
Biological Activity
5-Chloro-7-methoxy-1-benzofuran is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula : C10H9ClO2
Molecular Weight : 198.63 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It demonstrates activity against various bacterial strains, with an emphasis on:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have indicated that this compound possesses anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in macrophages, which is crucial in managing chronic inflammatory conditions.
Case Studies
-
Study on Antimicrobial Efficacy
- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that the compound effectively inhibited the growth of resistant strains, indicating its potential use in treating infections caused by multi-drug-resistant organisms .
- Assessment of Anti-inflammatory Properties
Q & A
Q. What synthetic methodologies are recommended for preparing 5-Chloro-7-methoxy-1-benzofuran, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Claisen-Schmidt condensation or oxidation of precursor sulfides. For example, 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran was synthesized by oxidizing 3-methylsulfanyl derivatives using 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by purification via column chromatography (hexane–ethyl acetate) . Optimization parameters include:
- Temperature : Controlled oxidation at low temperatures (e.g., 273 K) to prevent side reactions.
- Solvent Selection : Dichloromethane for solubility and stability of intermediates.
- Catalysts : Use of mild oxidizing agents (e.g., 77% 3-chloroperoxybenzoic acid) for selective sulfoxide formation .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Determines precise bond lengths (e.g., C–O = 1.36 Å), angles (e.g., C8–O1–C7 = 119.5°), and crystal lattice parameters (triclinic, P1 space group, a = 8.224 Å, b = 10.169 Å) .
- NMR Spectroscopy : Key for identifying substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1050 cm⁻¹) .
Q. What are the primary structural features of this compound that influence its bioactivity?
- Methodological Answer :
- Substituent Positions : Chloro and methoxy groups at C-5 and C-7 enhance electron-withdrawing effects, increasing reactivity in electrophilic substitutions .
- Planarity of Benzofuran Core : Essential for π-π stacking interactions in enzyme binding (mean deviation ≤ 0.005 Å from planarity) .
- Sulfinyl/Sulfonyl Groups : Improve solubility and modulate cytotoxicity (e.g., IC₅₀ values < 10 µM in leukemia HL-60 cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives across studies?
- Methodological Answer :
- Cross-Validation : Compare kinetic data (e.g., oxidation rates in stirred reactors) against validated models .
- Standardized Assays : Control variables like cell line specificity (e.g., HL-60 vs. solid tumors) and incubation times .
- SAR Analysis : Correlate substituent electronic effects (e.g., Hammett σ values) with activity trends to identify outliers .
Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound analogs?
- Methodological Answer :
- Docking Studies : Evaluate binding to cytochrome P450 isoforms (e.g., CYP3A4) using software like AutoDock Vina .
- DFT Calculations : Optimize geometries (B3LYP/6-31G* level) to assess frontier molecular orbitals and reactivity indices .
- ADMET Prediction : Use QSAR models to estimate logP (e.g., ~2.8 for optimal blood-brain barrier penetration) .
Q. How can structure-activity relationship (SAR) studies guide the design of selective this compound anticancer agents?
- Methodological Answer :
- Systematic Substitution : Introduce electron-donating groups (e.g., -OCH₃) at C-7 to enhance DNA intercalation .
- Bioisosteric Replacement : Replace chlorine with fluorine to reduce hepatotoxicity while maintaining potency (IC₅₀ shift from 6 nM to 8 nM) .
- In Vivo Testing : Evaluate tumor growth inhibition in xenograft models (e.g., 50 mg/kg intraperitoneal dose, 60% reduction in tumor volume) .
Q. What strategies mitigate crystallization challenges in this compound derivatives?
- Methodological Answer :
- Solvent Optimization : Use acetone or benzene for slow evaporation, yielding colorless blocks (0.35 × 0.20 × 0.20 mm) .
- Purity Control : Pre-purify via silica gel chromatography (Rf = 0.51 in hexane–ethyl acetate) to remove amorphous impurities .
- Temperature Gradients : Gradual cooling from 273 K to room temperature to stabilize crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
